molecular formula C13H9F2NO B1463331 3-(2,3-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-34-8

3-(2,3-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1463331
M. Wt: 233.21 g/mol
InChI Key: HTNTXOLWFUWHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.548 Da . It’s used in the preparation of other chemical compounds .


Molecular Structure Analysis

The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzene ring with two fluorine atoms and a carbonyl chloride group .


Physical And Chemical Properties Analysis

“2,3-Difluorobenzoyl chloride” is a liquid at room temperature . It has a refractive index of 1.5143 and a density of 1.423 g/mL at 25 °C . It boils at 85-87 °C at 14 mmHg .

Scientific Research Applications

1. Crystal Structures and Supramolecular Associations

A study by Khalib, Thanigaimani, Arshad, and Razak (2014) explored the crystal structures of various organic salts, including ones related to 3-(2,3-Difluorobenzoyl)-4-methylpyridine. The salts showed extensive hydrogen bonding and other noncovalent interactions, leading to supramolecular chain formations and 1D-3D framework structures. These findings are significant for understanding the structural and binding properties of similar compounds (Khalib et al., 2014).

2. Molecular Docking and DNA Binding

In 2020, Yılmaz et al. conducted a study on a similar compound, focusing on its DNA binding affinity and molecular docking studies. This research highlighted the compound's potential in interacting with DNA, which could be relevant for applications in biochemistry and molecular biology (Yılmaz et al., 2020).

3. Luminescence Properties

Du, Ren, and Zhang (2020) investigated lanthanide ternary complexes involving similar compounds. Their study revealed interesting luminescence properties, suggesting potential applications in materials science and optoelectronics (Du, Ren, & Zhang, 2020).

4. Supramolecular Synthesis

Messina et al. (2001) researched the self-assembly of terpyridine with dihaloperfluoroarenes, including compounds similar to 3-(2,3-Difluorobenzoyl)-4-methylpyridine. They found the formation of infinite ribbons where modules alternate in a zigzag arrangement, which is crucial for the design of molecular structures in supramolecular chemistry (Messina et al., 2001).

Safety And Hazards

“2,3-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling it .

properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNTXOLWFUWHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223484
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Difluorobenzoyl)-4-methylpyridine

CAS RN

1187168-34-8
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(2,3-Difluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.